molecular formula C8H10BrN3O3 B2674049 4-bromo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole CAS No. 1235407-34-7

4-bromo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No. B2674049
CAS RN: 1235407-34-7
M. Wt: 276.09
InChI Key: COVBZTWKVYCQBL-UHFFFAOYSA-N
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Description

“4-bromo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole” is a chemical compound with the CAS Number: 1235407-34-7. It has a molecular weight of 276.09 . The compound is typically stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of this compound is C8H10BrN3O3 . The InChI key, which provides information about the molecular structure, is COVBZTWKVYCQBL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Research on pyrazole derivatives, including nitro- and bromo-substituted compounds, has shown these molecules to be versatile intermediates in organic synthesis. For instance, the nitration of pyrazole compounds has been explored for the synthesis of mono- and di-nitro derivatives, which are crucial for further chemical transformations (Barry, Birkett, & Finar, 1969). Similarly, the synthesis of 4-substituted-3,5-bis(2-pyridyl)-1H-pyrazoles underlines the adaptability of pyrazole cores in creating compounds with varied electronic and structural characteristics (Zhang, Liu, Jin, & Sun, 2006).

Material Science Applications

In material science, pyrazole derivatives have been utilized for the synthesis of metal-organic frameworks (MOFs) and coordination compounds due to their ability to act as ligands, forming complexes with various metals. This capability suggests that 4-bromo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole could serve in the development of new materials with potential applications in catalysis, molecular recognition, or as sensors (Deng, Liang, & Mani, 2014).

Energetic Materials Development

The structural motifs present in pyrazole derivatives have also been explored for the development of energetic materials. The introduction of nitro groups, in particular, is a common strategy for enhancing the energy content of a molecule, making it suitable for applications as propellants, explosives, or pyrotechnic compounds. Studies on the synthesis and characterization of nitropyrazoles and their derivatives have demonstrated the potential of these compounds in energetic material applications (Li, Liu, & Pang, 2012).

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with this compound are H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-bromo-5-nitro-1-(oxan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O3/c9-6-5-10-11(8(6)12(13)14)7-3-1-2-4-15-7/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVBZTWKVYCQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=C(C=N2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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